molecular formula C16H12N2O3S B2784440 3-benzyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic Acid CAS No. 309940-71-4

3-benzyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic Acid

Cat. No. B2784440
CAS RN: 309940-71-4
M. Wt: 312.34
InChI Key: HTASGNOHACSDQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds containing a 1,3-thiazolidin-4-one fragment are widely known due to their biological activity . For example, this fragment is a structural unit of a number of peroxisome proliferator activated receptor (PPAR) antagonists, and such compounds are used in the treatment of type II diabetes .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of an aldehyde with a carboxylic acid in boiling acetic acid. The carboxy functionality in the resulting compound is then activated via conversion to an acid chloride .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the reaction of the activated carboxy group with ethanol and amines to obtain the corresponding ester and amides .

Mechanism of Action

Many 1,3-thiazolidin-4-one derivatives exhibit various biological activities and are the subjects of extensive pharmacological studies . These compounds have been found to possess antitumor , antimicrobial , and anti-tubercular properties , act as antiapoptotic protein Bcl-2 and acetylcholinesterase inhibitors , and induce leukemia cell apoptosis .

Future Directions

The future directions of research into similar compounds often involve the design of biologically active compounds. Due to the presence of an activated methylene group and a highly reactive carboxylic group, they are convenient building blocks in the design of combinatorial libraries of biologically active compounds .

properties

IUPAC Name

3-benzyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-14-12-7-6-11(15(20)21)8-13(12)17-16(22)18(14)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTASGNOHACSDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.